(E)-1-吗啉-3-(5-(4-硝基苯基)呋喃-2-基)丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

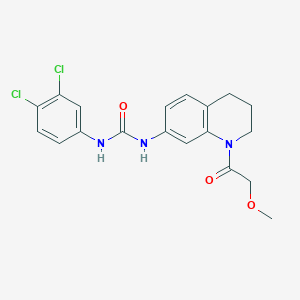

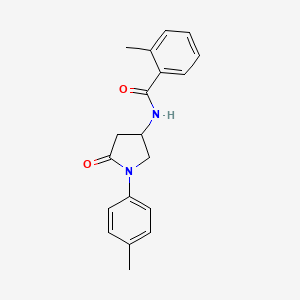

The compound “(E)-1-morpholino-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one” is a type of chalcone . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide spectrum of biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Synthesis Analysis

The synthesis of similar chalcones often involves the Claisen-Schmidt condensation of appropriate aldehydes and ketones . For instance, the synthesis of (E)-3-heteroaryl-1-(3-(furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)prop-2-en-1-one derivatives involves a reaction mixture of 4-acetyl-1-(4-nitrophenyl)-1H-pyrazole and the appropriate heteroaldehydes in ethanol, with the addition of a sodium hydroxide solution .Molecular Structure Analysis

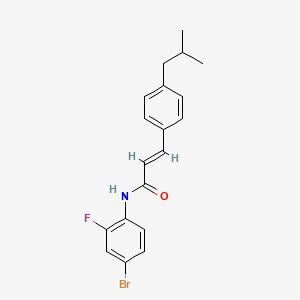

The molecular structure of chalcones like “(E)-1-morpholino-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one” typically consists of two aromatic rings (A and B) linked by a keto-ethylenic system . The biological action of these compounds is thought to be due to the conjugation of the double bond with the carbonyl group .Chemical Reactions Analysis

Chalcones undergo many reactions including Diels–Alder additions to electrophilic alkenes and alkynes. Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan. Hydrolysis gives levulinic acid. Upon treatment with acids, heat and/or catalysts, furfuryl alcohol can be made to polymerize into a resin, poly(furfuryl alcohol) .Physical And Chemical Properties Analysis

The physical and chemical properties of chalcones can vary widely. For example, furfuryl alcohol, an organic compound containing a furan substituted with a hydroxymethyl group, is a colorless liquid, but aged samples appear amber. It possesses a faint odor of burning and a bitter taste. It is miscible with but unstable in water. It is soluble in common organic solvents .科学研究应用

Antiviral Activity

Indole derivatives have garnered attention for their antiviral properties. Researchers have synthesized various analogs of (E)-1-morpholino-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one and evaluated their efficacy against viruses. For instance:

- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .

Antitubercular Effects

The indole scaffold has been explored for antitubercular activity. Derivatives of (E)-1-morpholino-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one may exhibit promising effects against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro .

Anti-Inflammatory Potential

Given the diverse biological activities associated with indole derivatives, it’s plausible that our compound could modulate inflammatory pathways. However, specific studies on its anti-inflammatory effects are yet to be conducted.

作用机制

The mechanism of action of chalcones is often related to their ability to interfere with critical biological pathways. For instance, tyrosinase, a multifunctional copper-containing oxidase, plays a key role in the biosynthesis of melanin pigment in living organisms. It catalyzes the o-hydroxylation of polyphenolic substrates to diphenol (catechol) derivatives, which further oxidize to o-quinone products .

属性

IUPAC Name |

(E)-1-morpholin-4-yl-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5/c20-17(18-9-11-23-12-10-18)8-6-15-5-7-16(24-15)13-1-3-14(4-2-13)19(21)22/h1-8H,9-12H2/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMWUTFEISJWHE-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-morpholino-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2515393.png)

![(2E)-3-[(3,4-difluorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2515395.png)

![Methyl 8-hydroxy-2-[(4-methoxyphenyl)methyl]-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2515397.png)

![Ethyl 5-(2-(benzylthio)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2515398.png)

![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2515402.png)

![4-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-hydroxypropyl)butanamide](/img/structure/B2515406.png)